molecular formula C12H11ClN2O B101121 1,10-Phenanthroline monohydrochloride monohydrate CAS No. 18851-33-7

1,10-Phenanthroline monohydrochloride monohydrate

Cat. No. B101121
CAS RN: 18851-33-7
M. Wt: 234.68 g/mol
InChI Key: NDLHUHRGAIHALB-UHFFFAOYSA-N
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Description

1,10-Phenanthroline monohydrochloride monohydrate is a compound that has garnered significant attention in various fields of chemistry due to its structural and chemical properties. It is known for its rigidity, planarity, aromaticity, basicity, and chelating capability, making it a versatile building block in synthetic organic, inorganic, and supramolecular chemistry . The compound's ability to form complexes with a wide range of metal ions, including transition metals and rare-earth cations, has led to its use in numerous analytical and technological applications .

Synthesis Analysis

The synthesis of 1,10-phenanthroline derivatives and complexes can involve various starting materials and conditions. For instance, a novel 1:1 proton-transfer compound containing 1,10-phenanthroline was synthesized from the reaction of 2,6-pyridinediamine and 1,10-phenanthroline-2,9-dicarboxylic acid, leading to the formation of an anionic complex with cobalt(II) . Additionally, oxidative chlorination of 1,10-phenanthroline and its derivatives has been achieved using phosphorus pentachloride in phosphoryl chloride, resulting in polychlorinated products .

Molecular Structure Analysis

The molecular structure of 1,10-phenanthroline complexes can vary depending on the metal ions and ligands involved. For example, the anionic complex mentioned previously crystallizes in the monoclinic system with specific unit cell dimensions and exhibits a unique coordination mode . The versatility of 1,10-phenanthroline allows it to act as a bidentate chelating ligand, as seen in various copper(II) complexes, where it can also participate in less common stacking interactions .

Chemical Reactions Analysis

1,10-Phenanthroline is involved in a range of chemical reactions, particularly as a complexing agent. It has been used for the selective determination of Fe(II) in the presence of Fe(III), where Fe(III) is effectively masked by fluoride under acidic conditions . The compound also serves as a complexing agent for on-line sorbent extraction/preconcentration of metal ions like copper, cadmium, and cobalt, with subsequent detection using flame atomic absorption spectrometry . Moreover, the electrochemical behavior of 1,10-phenanthroline has been explored for the selective recognition of copper ions and hydrogen peroxide sensing .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,10-phenanthroline complexes are influenced by their molecular structure and the nature of their coordination with metal ions. Spectroscopic techniques have been employed to characterize the complexes, providing insights into their absorptivity curves and formation constants . The thermodynamic and kinetic properties of nickel(II) complexes with 1,10-phenanthroline have been thoroughly characterized, revealing slow equilibria and precise formation constants . The electrochemical properties of 1,10-phenanthroline have also been studied, demonstrating its potential in electrochemical sensing applications .

Scientific Research Applications

Biosensors and Biofuel Cells

1,10-Phenanthroline derivatives show promise in developing biosensors and biofuel cells. Specifically, certain phenanthroline derivatives, when not part of metal complexes, act as effective redox mediators for oxidases, relevant for reagent-less biosensors and biofuel cell development (Oztekin et al., 2010).

Detection of Bisphenol A

1,10-Phenanthroline-based ionic liquids, when combined with conducting binders on a silver electrode, can detect bisphenol A. This technique offers high sensitivity and reliability, making it useful for environmental monitoring (Rahman et al., 2015).

Luminescent Materials and Metal Complexes

1,10-Phenanthroline is a versatile material for creating luminescent molecules and coordination compounds with various metals. These materials have applications in analytical and technological fields (Accorsi et al., 2009).

Interaction with DNA

Bis(1,10-phenanthroline)silver(I) monohydrate can interact with DNA, forming complexes that are potentially useful in nanotechnology. This interaction changes DNA's conformation and facilitates further metallization of DNA structures (Kasyanenko et al., 2017).

Electrochemistry

1,10-Phenanthroline has been studied for its electrochemical properties, such as adsorption and complex formation on gold electrodes. These properties have implications for the development of sensors and electrochemical devices (Peng et al., 2005).

Safety And Hazards

1,10-Phenanthroline monohydrochloride monohydrate is toxic if swallowed. It is very toxic to aquatic life with long-lasting effects . It is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

properties

IUPAC Name

1,10-phenanthroline;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2.ClH.H2O/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;/h1-8H;1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLHUHRGAIHALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044309
Record name 1,10-Phenanthroline hydrochloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,10-Phenanthroline monohydrochloride monohydrate

CAS RN

18851-33-7, 3829-86-5
Record name 1,10-Phenanthroline hydrochloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,10-phenanthroline monohydrochloride monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.206
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,10-PHENANTHROLINE MONOHYDROCHLORIDE MONOHYDRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
D Výprachtický, D Kaňková, V Pokorná… - Australian Journal of …, 2014 - CSIRO Publishing
A novel, simple, and reasonably efficient synthesis of 3,8-dibromo-1,10-phenanthroline, 3,6-dibromo-1,10-phenanthroline, 3,5,8-tribromo-1,10-phenanthroline, and 3,5,6,8-tetrabromo-1,…
Number of citations: 5 www.publish.csiro.au
EA Ferreiro, SG de Bussetti - Applied clay science, 2006 - Elsevier
Adsorption of 1,10-phenanthroline (OP) was studied on calcium (Ca−Mt) and sodium (Na−Mt) montmorillonites and on samples of these containing different quantities of adsorbed poly(…
Number of citations: 7 www.sciencedirect.com
D Tzalis, Y Tor, F Salvatorre, SJ Siegel - Tetrahedron letters, 1995 - Elsevier
Commercially available 1,10-phenanthroline monohydrochloride monohydrate (1) reacts with bromine to give 3-bromo-1,10-phenanthroline (2) and 3,8-dibromo-1,10-phenanthroline (3…
Number of citations: 134 www.sciencedirect.com
S Wilhelm, G LeCleir - 2019 - scholar.archive.org
3829-86-5 1, 10-PHENANTHROLINE MONOHYDROCHLORIDE, MONOHYDRATE 110-18-9 1, 2-BIS (DIMETHYLAMINO) ETHANE 674285-08-6 1, 2-DIAMINOCYCLOHEXANE 107-06…
Number of citations: 0 scholar.archive.org
S Monro, J Scott, A Chouai, R Lincoln, R Zong… - Inorganic …, 2010 - ACS Publications
Several mononuclear Ru(II) dyads possessing 1,10-phenanthroline-appended pyrenylethynylene ligands were synthesized, characterized, and evaluated for their potential in …
Number of citations: 87 pubs.acs.org
Y Song, X Cai, J Liu - Journal of Coordination Chemistry, 2023 - Taylor & Francis
Well-defined probes based on rare earth complexes were prepared by using europium oxide (Eu 2 O 3 ), gadolinium oxide (Gd 2 O 3 ), 2-thenoyl trifluoroacetone (TTA), and 1,10-…
Number of citations: 2 www.tandfonline.com
YL Liu, XY Xu, PC Sun, TH Chen - International Journal of Hydrogen …, 2015 - Elsevier
By simple thermal treatment of low-cost precursors (melamine, FeSO 4 and 1, 10-phenanthroline) in inert atmosphere, nitrogen-doped porous carbon nanosheets with embedded iron …
Number of citations: 65 www.sciencedirect.com
EA Ferreiro, SG de Bussetti - Journal of colloid and interface science, 2005 - Elsevier
The process of 1,10-phenanthroline adsorption at pH 5 on Ca-montmorillonite, activated carbon, and silica gel mixtures was studied as a function of the equilibrium concentration and …
Number of citations: 5 www.sciencedirect.com
HJ Lin, CY Chen - Journal of materials science, 2016 - Springer
Heavy metal ion pollution is one of the important environmental problems, and many efforts have been devoted to develop highly sensitive sensors for detection of heavy metal ions in …
Number of citations: 32 link.springer.com
PK Ng, X Gong, SH Chan, LSM Lam… - … –A European Journal, 2001 - Wiley Online Library
This paper reports the synthesis and opto‐electronic properties of different conjugated polymers that contain the diimine complexes of ruthenium or rhenium. Conjugated poly(…

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